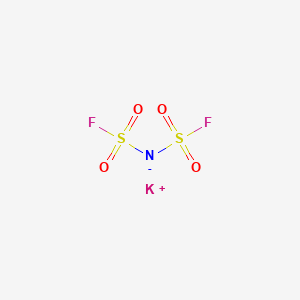

potassium;bis(fluorosulfonyl)azanide

Description

Potassium bis(fluorosulfonyl)azanide (KFSI), with the molecular formula F₂KNO₄S₂, is a potassium salt containing the bis(fluorosulfonyl)imide anion. It is widely studied for its application in potassium-ion batteries (KIBs) due to its high ionic conductivity, excellent electrochemical stability, and ability to form stable solid-electrolyte interphases (SEIs) on electrode surfaces . KFSI exhibits superior solubility in organic solvents such as triethyl phosphate (TEP) and 1,2-dimethoxyethane (DME), making it a promising electrolyte component for high-performance energy storage systems .

Properties

IUPAC Name |

potassium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEBVKPOSBNNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The most widely documented method involves a three-step process starting with chlorosulfonic acid (ClSO₃H) and N-chlorosulfonyl isocyanate (ClSO₂NCO). In the presence of catalysts like anhydrous FeCl₃ or SnCl₄, these reactants form bis(chlorosulfonyl)imide (HClSI) at 95–105°C. The reaction avoids hazardous byproducts like SO₂ and HCl, addressing environmental concerns:

Fluorination and Potassium Salt Formation

HClSI is subsequently fluorinated using hydrogen fluoride (HF) gas at 95–100°C with SnCl₄ as a catalyst, yielding bis(fluorosulfonyl)imide (HFSI). The final step involves neutralizing HFSI with alkaline potassium compounds (e.g., K₂CO₃ or KOH) in solvents like ethyl acetate or dimethyl carbonate. Crystallization with low-polarity solvents (e.g., dichloromethane) isolates KFSI with yields up to 96.9% and melting points of 98–100°C.

Table 1: Optimization Parameters for the Chlorosulfonic Acid Route

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| HClSI Synthesis Temp | 95–105°C | 89.1% | 95% |

| HFSI Fluorination Temp | 95–100°C | 89.2% | 97% |

| KFSI Crystallization | Dichloromethane, 20–30°C | 95.9% | ≥99% |

Sulfamic Acid and Thionyl Chloride Pathway

Intermediate Synthesis via Sulfamic Acid

An alternative method begins with sulfamic acid (H₂NSO₃H), thionyl chloride (SOCl₂), and chlorosulfonic acid. At 130°C, these reactants form bis(chlorosulfonyl)imide (HN(SO₂Cl)₂), which is fluorinated using antimony trifluoride (SbF₃) to produce HFSI. The final neutralization with K₂CO₃ achieves KFSI with 85% yield:

Challenges and Byproduct Management

This route generates SbCl₃, a toxic byproduct requiring careful disposal. Additionally, SO₂ and HCl emissions occur during intermediate steps, necessitating gas-scrubbing systems. Despite these drawbacks, the method offers a straightforward pathway with fewer purification stages compared to other methods.

Alkali Metal Fluoride Exchange Method

Crown Ether-Catalyzed Fluorination

A high-purity approach adapts lithium bis(chlorosulfonyl)imide (LiClSI) fluorination using potassium fluoride (KF) in the presence of 18-crown-6 ether. The phase-transfer catalyst enhances reactivity, enabling fluorine-chlorine exchange at 40–130°C:

Solvent and Purity Considerations

Saturated alkyl carbonates (e.g., dimethyl carbonate) serve as solvents, facilitating easy recovery and reuse. This method achieves ≥99.9% purity with impurity levels (F⁻, Cl⁻, K⁺) below 10 ppm, meeting electronic-grade standards.

Table 2: Comparative Analysis of KFSI Synthesis Methods

| Method | Reactants | Catalysts | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Chlorosulfonic Acid | ClSO₃H, ClSO₂NCO, KOH | FeCl₃, SnCl₄ | 89–97% | ≥99% | Low (no SO₂/HCl) |

| Sulfamic Acid | H₂NSO₃H, SOCl₂, K₂CO₃ | SbF₃ | 82–85% | 95–97% | High (SbCl₃, SO₂) |

| Fluoride Exchange | LiClSI, KF | 18-crown-6 | 90–95% | ≥99.9% | Moderate (catalyst cost) |

Industrial-Scale Production and Optimization

Chemical Reactions Analysis

Types of Reactions

potassium;bis(fluorosulfonyl)azanide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Hydroxide ions, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

Conductive Films and Coatings:

KFSI is used in the production of conductive films and coatings, which are essential in various electronic applications. Its ability to form stable films with high electrical conductivity makes it ideal for antistatic coatings and conductive adhesives .

Case Study: Conductive Films

A study demonstrated that films made from KFSI exhibited superior conductivity compared to traditional materials, leading to their adoption in flexible electronics. These films can be integrated into wearable technology and other innovative electronic devices.

Chemical Synthesis

Reagent in Organic Chemistry:

Potassium bis(fluorosulfonyl)azanide serves as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. Its unique structure allows it to act as a source of fluorosulfonyl groups, facilitating various reactions that introduce fluorine into organic molecules .

Table 2: Reactions Involving Potassium Bis(fluorosulfonyl)azanide

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Fluorination | KFSI + Alkene → Fluorinated Alkane | Introduction of fluorine |

| Sulfonylation | KFSI + Alcohol → Sulfonate | Formation of sulfonate |

Environmental Applications

Biodegradable Ionic Liquids:

Recent research has explored the use of KFSI in developing biodegradable ionic liquids, which can minimize environmental impact while maintaining effective performance in industrial processes . This application is particularly relevant as industries seek sustainable alternatives to traditional solvents.

Mechanism of Action

The mechanism of action of potassium;bis(fluorosulfonyl)azanide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Lithium Bis(fluorosulfonyl)azanide (LiFSI)

Ionic Conductivity and Transference Numbers :

LiFSI shares the same anion as KFSI but uses lithium as the cation. In DME, KFSI demonstrates higher cation transference numbers (t₀⁺ ≈ 0.65) compared to LiFSI (t₀⁺ ≈ 0.45), attributed to the larger ionic radius of K⁺, which reduces ion-pairing effects and enhances mobility .- Electrochemical Stability: Both salts exhibit high anodic stability (>5 V vs. Li/Li⁺), but LiFSI is more commonly used in lithium-ion systems, while KFSI is tailored for KIBs .

- SEI Formation: KFSI forms thinner and more uniform SEIs on anode materials compared to KPF₆, reducing capacity fade . LiFSI similarly improves SEI stability in lithium systems .

Lithium Bis(trifluoromethanesulfonyl)azanide (LiTFSI)

Thermal and Chemical Stability :

LiTFSI (Li-TFSA) has superior thermal stability compared to LiFSI, owing to the electron-withdrawing trifluoromethyl groups in its anion . However, its larger anion size reduces ionic conductivity in some solvents.Solubility :

The bis(trifluoromethanesulfonyl)azanide (TFSI⁻) anion enhances solubility in organic carbonates. For example, Fe(bpy)₃(TFSI)₂ achieves 0.75 mol/L solubility in propylene carbonate (PC), higher than FSI⁻-based analogues .Application Scope :

LiTFSI is preferred in lithium-ion batteries for high-temperature applications, whereas KFSI is optimized for KIBs due to potassium-specific transport properties .

Potassium Bis(trifluoromethanesulfonyl)azanide (KTFSI)

Anion Effects :

KTFSI’s TFSI⁻ anion provides higher solubility in polar solvents compared to KFSI’s FSI⁻, but its bulkier structure increases viscosity, lowering ionic mobility .Electrochemical Performance :

KTFSI-based electrolytes often exhibit lower transference numbers than KFSI, leading to higher concentration polarization in batteries .

Potassium Hexafluorophosphate (KPF₆)

Comparative Data Table

Q & A

Q. What are the primary synthetic routes for potassium bis(fluorosulfonyl)azanide, and how can purity be validated?

Potassium bis(fluorosulfonyl)azanide (KFSI) is typically synthesized via metathesis reactions between potassium salts (e.g., KCl) and bis(fluorosulfonyl)imide (HFSI) precursors under anhydrous conditions. Alternatively, anion exchange from lithium bis(fluorosulfonyl)azanide (LiFSI) may be employed using potassium hydroxide in aprotic solvents like DME . Purity validation involves elemental analysis (C, H, N, S), nuclear magnetic resonance (NMR) for structural confirmation, and X-ray diffraction (XRD) to assess crystallinity. Moisture content is quantified via Karl Fischer titration due to its hygroscopic nature .

Q. How can researchers characterize key physicochemical properties such as solubility and thermal stability?

- Solubility : Test in common solvents (e.g., DME, EC/DEC mixtures) using gravimetric or UV-Vis methods at controlled temperatures. KFSI exhibits high solubility in polar aprotic solvents, similar to NaFSI .

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (e.g., melting points ~112°C for NaFSI analogs) .

- Hygroscopicity : Dynamic vapor sorption (DVS) measurements under varying humidity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating KFSI in potassium-metal battery electrolytes?

- Electrolyte Formulation : Use 1 M KFSI in DME with additives like FEC (5 wt.%) to stabilize solid-electrolyte interphases (SEI) .

- Separator Choice : Glass fiber separators (e.g., Whatman GF/C) minimize electrolyte depletion under lean conditions (3 mg mAh⁻¹) .

- Cycling Protocols : Employ symmetric K||K cells for plating/stripping tests at current densities ≥0.5 mA cm⁻². Monitor Coulombic efficiency and voltage hysteresis .

Q. How does KFSI compare to other anions (e.g., TFSI⁻) in enhancing metal complex solubility for redox flow batteries?

Bulky anions like FSI⁻ increase solubility of metal-bipyridine complexes in organic solvents (e.g., propylene carbonate). For KFSI, systematic studies should measure solubility via saturation experiments and correlate with ionic radius and coordination strength. Evidence from Fe(bpy)₃(TFSI)₂ suggests solubility improvements of ~30% over BF₄⁻ analogs .

Q. What safety protocols are essential when handling KFSI in laboratory settings?

- Hygroscopicity and Corrosivity : Store under inert gas (Ar) in sealed containers. Use glove boxes (O₂/H₂O <0.1 ppm) for handling .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste Disposal : Neutralize with bicarbonate solutions before disposal due to fluoride release risks .

Q. How can ternary electrolyte systems (ionic liquids + KFSI + organic solvents) be optimized for conductivity and viscosity?

- Methodology : Blend KFSI with ionic liquids (e.g., EMIM-TFSI) and carbonates (EC/DEC) at varying ratios.

- Analysis : Measure viscosity-temperature profiles using the Vogel-Fulcher-Tammann equation. Conductivity is analyzed via impedance spectroscopy and Walden plots to assess ion mobility .

- Phase Behavior : Use DSC to identify eutectic points and glass transitions in mixtures .

Data Contradictions and Gaps

- Solubility vs. Anion Size : While FSI⁻ enhances solubility in Fe complexes, KFSI’s performance in potassium systems remains understudied compared to Li/Na analogs .

- Electrochemical Stability : Limited data exist on KFSI’s oxidative stability in high-voltage (>4 V) systems, necessitating cyclic voltammetry studies with Pt or stainless steel electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.